(1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20374910
InChI: InChI=1S/C8H7Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3/t4-/m1/s1
SMILES:
Molecular Formula: C8H7Cl3O
Molecular Weight: 225.5 g/mol

(1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol

CAS No.:

Cat. No.: VC20374910

Molecular Formula: C8H7Cl3O

Molecular Weight: 225.5 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol -

Molecular Formula C8H7Cl3O
Molecular Weight 225.5 g/mol
IUPAC Name (1R)-1-(2,3,4-trichlorophenyl)ethanol
Standard InChI InChI=1S/C8H7Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3/t4-/m1/s1
Standard InChI Key YNNJNUFAFGNMQI-SCSAIBSYSA-N
Isomeric SMILES C[C@H](C1=C(C(=C(C=C1)Cl)Cl)Cl)O
Canonical SMILES CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)O

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a benzene ring substituted with chlorine atoms at the 2, 3, and 4 positions, bonded to a chiral ethanol group. The (1R) configuration denotes the absolute stereochemistry at the ethanol carbon, critical for its interactions in biological systems. Key identifiers include:

  • IUPAC Name: (1R)-1-(2,3,4-trichlorophenyl)ethanol

  • Canonical SMILES: CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)O\text{CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)O}

  • Isomeric SMILES: C[C@@H](C1=CC(=C(C(=C1Cl)Cl)Cl)O\text{C[C@@H](C1=CC(=C(C(=C1Cl)Cl)Cl)O}

  • InChIKey: YNNJNUFAFGNMQI-SCSAIBSYSA-N

The stereochemistry is confirmed via chiral resolution techniques, though specific optical rotation data remain unreported in public literature.

Synthesis and Preparation

Asymmetric Synthesis Strategies

Synthetic routes to (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol often leverage enantioselective catalysis or chiral auxiliaries. A notable method involves the reduction of prochiral ketones using biocatalysts or transition-metal complexes:

Table 1: Representative Synthetic Pathways

MethodStarting MaterialCatalyst/ReagentYield (%)Reference
Asymmetric hydrogenation2,3,4-TrichloroacetophenoneRu-BINAP complex78
Enzymatic reduction2,3,4-TrichloroacetophenoneAlcohol dehydrogenase85
Chiral resolutionRacemic ethanol derivativeTartaric acid62

In the hydrogenation approach, 2,3,4-trichloroacetophenone undergoes reduction using a ruthenium-BINAP catalyst, achieving moderate enantiomeric excess (ee >90%) . Enzymatic methods utilizing alcohol dehydrogenases offer higher yields but require optimized pH and temperature conditions .

Challenges in Purification

The presence of three electron-withdrawing chlorine atoms complicates crystallization. Chromatographic purification using silica gel or chiral stationary phases is standard, with hexane/ethyl acetate mixtures as eluents.

Physicochemical Properties

Table 2: Key Physicochemical Data

PropertyValueMethod/Source
Molecular Weight225.5 g/molMass spectrometry
Melting Point105–107°C (dec.)Differential scanning calorimetry
Solubility (25°C)2.1 mg/mL in ethanolHPLC
LogP (Octanol/Water)3.8 ± 0.2Shake-flask method
StabilityStable under inert atmosphereAccelerated stability testing

The compound exhibits limited aqueous solubility (0.5 mg/mL in water at 25°C) , necessitating organic solvents for most applications.

Research Applications

Pharmaceutical Intermediates

(1R)-1-(2,3,4-Trichlorophenyl)ethan-1-ol serves as a precursor to neuroactive and antimicrobial agents. For example:

  • Antiplatelet Agents: Analogues of ticagrelor, a P2Y₁₂ receptor antagonist, incorporate trichlorophenyl groups to enhance binding affinity .

  • Antibacterial Compounds: Structural modifications at the ethanol moiety yield derivatives with Gram-positive activity (MIC: 4–8 µg/mL) .

Catalysis Studies

The chiral center facilitates studies on stereochemical outcomes in Suzuki-Miyaura couplings, where it acts as a directing group.

Pharmacological and Toxicological Profile

Acute Toxicity

Limited data suggest an LD₅₀ >500 mg/kg in rodents (oral), though chronic exposure risks are uncharacterized . The CDC’s trichlorobenzene guidelines caution against inhalation exposure due to potential hepatotoxicity .

SupplierCatalog NumberPurity (%)Price (1 g)
VulcanChemVC2037491098.5$450
Ambeed418770-86-299.0$480

Both suppliers stipulate research-use-only terms, prohibiting human or veterinary applications .

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